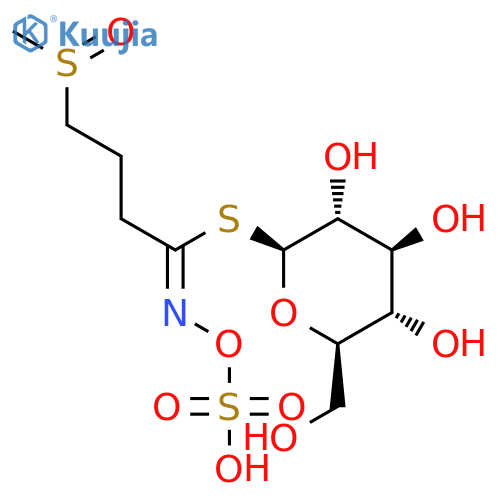Cas no 554-88-1 (Glucoiberin)

Glucoiberin structure
Glucoiberin 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfinyl)-N-(sulfooxy)butanimidate]
- glucoiberin
- GLUCOIBERIN, POTASSIUM SALT
- 46V6R5SR5V
- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate
- 3-(methylsulfinyl)propyl glucosinolate
- MFCD09752807
- 554-88-1
- UNII-46V6R5SR5V
- GLUCOIBERIN(RG)
- Glucoiberin , HPLC Grade
- beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfinyl)-N-(sulfooxy)butanimidate)
- 3-(Methylsulfinyl)propylglucosinolate
- Glucoiberin
-
- インチ: InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1
- InChIKey: PHYYADMVYQURSX-WWFIZPDBSA-N
- ほほえんだ: CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 439.02773
- どういたいしつりょう: 423.033
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 13
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 236A^2
- 疎水性パラメータ計算基準値(XlogP): -2.4
じっけんとくせい
- 密度みつど: 1.8
- 屈折率: 1.673
- PSA: 199.92
Glucoiberin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G596870-25mg |
Glucoiberin |
554-88-1 | 25mg |
$ 9200.00 | 2023-09-07 | ||
| abcr | AB510331-10mg |
Glucoiberin , HPLC Grade; . |
554-88-1 | 10mg |
€388.80 | 2024-08-02 | ||
| TRC | G596870-.5mg |
Glucoiberin |
554-88-1 | 5mg |
$259.00 | 2023-05-18 | ||
| TRC | G596870-1mg |
Glucoiberin |
554-88-1 | 1mg |
$477.00 | 2023-05-18 | ||
| TRC | G596870-0.5mg |
Glucoiberin |
554-88-1 | 0.5mg |
$ 210.00 | 2022-06-04 | ||
| TRC | G596870-5mg |
Glucoiberin |
554-88-1 | 5mg |
$2101.00 | 2023-05-18 | ||
| TRC | G596870-2.5mg |
Glucoiberin |
554-88-1 | 2.5mg |
$1114.00 | 2023-05-18 |
Glucoiberin 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
2. Water
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
554-88-1 (Glucoiberin) 関連製品
- 21973-56-8(b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate])
- 15592-36-6(b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt)
- 64550-88-5(Sinigrin Monohydrate)
- 15592-34-4(b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfinyl)-N-(sulfooxy)butanimidate], monopotassium salt (9CI))
- 21414-41-5(Glucoraphanin)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:554-88-1)Glucoiberin

清らかである:99%
はかる:10mg
価格 ($):230